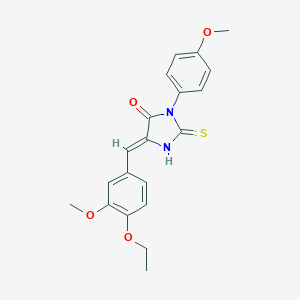
5-(4-Ethoxy-3-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Ethoxy-3-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone, also known as EMBO, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Aplicaciones Científicas De Investigación
5-(4-Ethoxy-3-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone has been studied extensively for its potential applications in various areas of scientific research. One of the most promising areas of application is in the field of cancer research, where 5-(4-Ethoxy-3-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone has shown significant anti-tumor activity in vitro and in vivo.
Mecanismo De Acción
The mechanism of action of 5-(4-Ethoxy-3-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
5-(4-Ethoxy-3-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-(4-Ethoxy-3-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone is its high potency and selectivity against cancer cells, which makes it a promising candidate for the development of new cancer therapies. However, its use in lab experiments is limited by its high cost and the need for specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on 5-(4-Ethoxy-3-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone, including the development of more efficient synthesis methods, the identification of its precise mechanism of action, and the evaluation of its potential applications in other areas of scientific research, such as immunology and infectious diseases.
In conclusion, 5-(4-Ethoxy-3-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone is a promising compound that has shown significant potential in the field of scientific research. Its anti-tumor activity and other biochemical and physiological effects make it a promising candidate for the development of new cancer therapies, and further research is needed to fully understand its mechanism of action and potential applications in other areas of research.
Métodos De Síntesis
The synthesis of 5-(4-Ethoxy-3-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone involves the reaction of 4-ethoxy-3-methoxybenzaldehyde and 4-methoxyphenylthiourea in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques.
Propiedades
Nombre del producto |
5-(4-Ethoxy-3-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone |
|---|---|
Fórmula molecular |
C20H20N2O4S |
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C20H20N2O4S/c1-4-26-17-10-5-13(12-18(17)25-3)11-16-19(23)22(20(27)21-16)14-6-8-15(24-2)9-7-14/h5-12H,4H2,1-3H3,(H,21,27)/b16-11- |
Clave InChI |
RPPGBMCEJBJOTA-WJDWOHSUSA-N |
SMILES isomérico |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C3=CC=C(C=C3)OC)OC |
SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)OC)OC |
SMILES canónico |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-[5-nitro-2-(1-piperidinyl)benzylidene]-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306892.png)
![ethyl 2-[5-nitro-2-(1-piperidinyl)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306893.png)
![ethyl 5-[4-(dimethylamino)phenyl]-2-[5-nitro-2-(1-piperidinyl)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306894.png)
![ethyl 2-[5-nitro-2-(1-piperidinyl)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306895.png)
![ethyl 2-[5-nitro-2-(1-piperidinyl)benzylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306896.png)
![ethyl 5-(2-bromo-4,5-dimethoxyphenyl)-2-[5-nitro-2-(1-piperidinyl)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306898.png)
![ethyl 2-[(5-bromo-2-thienyl)methylene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306900.png)
![ethyl 2-[(5-bromo-2-thienyl)methylene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306902.png)
![ethyl 2-[(5-bromo-2-thienyl)methylene]-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306903.png)
![ethyl 7-methyl-2-{[5-(4-methyl-1-piperazinyl)-2-furyl]methylene}-3-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306904.png)
![ethyl5-(2-methoxyphenyl)-2-{[5-(4-methyl-1-piperazinyl)-2-furyl]methylene}-3-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306905.png)
![ethyl 5-(3-methoxyphenyl)-2-{[5-(4-methyl-1-piperazinyl)-2-furyl]methylene}-3-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306906.png)
![isopropyl 5-(4-methoxyphenyl)-7-methyl-2-{[5-(4-methyl-1-piperazinyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306909.png)
![ethyl (2E)-5-(4-chlorophenyl)-7-methyl-2-{[5-(4-methylpiperazin-1-yl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306912.png)